Absence of Comparative Bioactivity Data for N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide
A thorough search of BindingDB, ChEMBL, PubChem, and the primary literature for CAS 1797618-98-4 yields no quantitative inhibition, binding, or functional activity data [1]. In contrast, structurally related pyrimidine-benzamide analogs disclosed in patent US9321756B2 exhibit single-digit nM IC50 values against Pim kinases [2]. However, because the target compound is not explicitly claimed or exemplified in that patent, no head-to-head or cross-study comparison can be performed. The compound remains a structurally characterized entity with no publicly verifiable differential advantage over any comparator.
| Evidence Dimension | Publicly Available Quantitative Bioactivity Data |
|---|---|
| Target Compound Data | No data available (as of 2026-04-29) |
| Comparator Or Baseline | Structurally related pyrimidine-amide analogs in US9321756B2: Pim-1 IC50 1.5 nM, 0.8 nM, etc. |
| Quantified Difference | Not calculable due to absence of target compound data |
| Conditions | N/A |
Why This Matters
Without quantitative data, scientific users cannot objectively prioritize this compound over any other pyrimidine-benzamide probe; procurement must be driven by structural uniqueness rather than demonstrated biological superiority.
- [1] BindingDB, ChEMBL, PubChem searches conducted on 2026-04-29 for InChIKey YHTCJKIVQLFSEK-UHFFFAOYSA-N and CAS 1797618-98-4 returned no bioactivity data. View Source
- [2] US9321756B2. Azole compounds as PIM inhibitors. Google Patents. https://patents.google.com/patent/US9321756B2/en View Source
